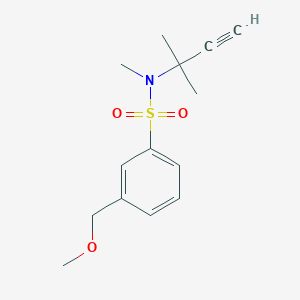
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide, also known as FMNBs, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a nitro group and a fluorine atom, which give it unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase, which inhibits the enzyme's activity. This inhibition can lead to changes in pH and ion concentrations in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide depend on the specific system or process being studied. Inhibition of carbonic anhydrase can lead to changes in pH and ion concentrations, which can affect a range of physiological processes, including respiration, digestion, and renal function. Additionally, 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects in some systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide as a tool for scientific research is its potency and specificity as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the mechanisms of enzyme-catalyzed reactions and for developing new drugs that target carbonic anhydrase. However, one limitation of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide is its potential toxicity and side effects, which can limit its use in some systems.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase, particularly for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide could be used as a tool for studying the mechanisms of other enzyme-catalyzed reactions, which could lead to new insights into a range of physiological processes. Finally, further research is needed to fully understand the potential advantages and limitations of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide in scientific research.
Métodos De Síntesis
The synthesis of 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide involves several steps, including the reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with N-methyl-N-(2-methylbut-3-yn-2-yl)amine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of this compound is as a tool for studying the mechanisms of enzyme-catalyzed reactions. 2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in several physiological processes, including acid-base balance and ion transport.
Propiedades
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylbut-3-yn-2-yl)-6-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-5-12(2,3)14(4)20(18,19)11-9(13)7-6-8-10(11)15(16)17/h1,6-8H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYZMZELDEAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)
![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)


